Tributyl(propyl)phosphanium chloride

Description

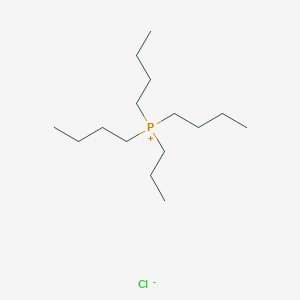

Structure

3D Structure of Parent

Properties

CAS No. |

63817-66-3 |

|---|---|

Molecular Formula |

C15H34ClP |

Molecular Weight |

280.86 g/mol |

IUPAC Name |

tributyl(propyl)phosphanium;chloride |

InChI |

InChI=1S/C15H34P.ClH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h5-15H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

FRPCXNWGQSYMEY-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[P+](CCC)(CCCC)CCCC.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Tributyl Propyl Phosphanium Chloride

Quaternization Reactions of Tertiary Phosphines

The most direct and common method for the synthesis of tributyl(propyl)phosphanium chloride is the quaternization of a tertiary phosphine (B1218219), specifically tributylphosphine (B147548), with a suitable propyl halide. This reaction involves the formation of a new carbon-phosphorus bond, resulting in a positively charged phosphonium (B103445) cation.

Reaction of Tributylphosphine with Propyl Halides (e.g., 1-chloropropane)

The synthesis of this compound is readily achieved by the reaction of tributylphosphine with 1-chloropropane (B146392). In this nucleophilic substitution reaction, the phosphorus atom of tributylphosphine acts as the nucleophile, attacking the electrophilic carbon of 1-chloropropane and displacing the chloride ion, which then becomes the counter-ion to the newly formed phosphonium cation.

A specific example of this synthesis involves the use of a microwave reactor, which can significantly accelerate the reaction. A series of alkyltributylphosphonium chloride ionic liquids, including this compound, have been prepared from tributylphosphine and the corresponding 1-chloroalkane.

The general reaction is as follows:

P(C₄H₉)₃ + CH₃CH₂CH₂Cl → [P(C₄H₉)₃(CH₂CH₂CH₃)]⁺Cl⁻

Optimization of Reaction Conditions: Temperature, Solvent Systems (e.g., anhydrous dimethylformamide, acetonitrile), and Atmosphere

The efficiency and yield of the quaternization reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, the solvent system, and the reaction atmosphere.

Temperature: The reaction temperature can influence the rate of quaternization. For the synthesis of similar phosphonium salts, such as tributyltetradecylphosphonium (B14369193) chloride, reaction temperatures in the range of 148-152 °C have been reported. However, for the synthesis of this compound, the use of a microwave reactor suggests that elevated temperatures are beneficial for achieving a reasonable reaction rate. It is crucial to control the temperature to avoid potential side reactions or decomposition of the reactants and products.

Solvent Systems: The choice of solvent is critical as it must be able to dissolve the reactants and facilitate the formation of the ionic product. Aprotic polar solvents are generally preferred for quaternization reactions. Anhydrous N,N-dimethylformamide (DMF) is a commonly used solvent for the synthesis of phosphonium salts due to its high dielectric constant, which helps to stabilize the charged transition state and the resulting ionic product. Acetonitrile is another suitable solvent that can be employed in these reactions. The selection of the solvent can impact the reaction rate and the ease of product isolation.

Atmosphere: Tributylphosphine is susceptible to oxidation, readily reacting with atmospheric oxygen to form tributylphosphine oxide. To prevent this unwanted side reaction, the quaternization must be carried out under an inert atmosphere, such as nitrogen or argon. This ensures that the tributylphosphine is available to react with the propyl halide, maximizing the yield of the desired phosphonium salt.

| Parameter | Condition | Rationale |

| Reactants | Tributylphosphine, 1-chloropropane | Nucleophilic substitution |

| Temperature | Elevated (e.g., 148-152 °C or microwave irradiation) | To increase reaction rate |

| Solvent | Anhydrous DMF, Acetonitrile | Polar aprotic solvent to facilitate ionic reaction |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of tributylphosphine |

Alternative Synthesis Strategies for Quaternary Phosphonium Salts

While the direct quaternization of tertiary phosphines is the most common route, alternative strategies have been developed for the synthesis of quaternary phosphonium salts, which can be advantageous in certain situations.

Synthesis from Phosphine Oxides via Inverse Reactivity Approaches

An innovative approach to the synthesis of quaternary phosphonium salts involves utilizing phosphine oxides as the starting material. This "inverse reactivity" approach treats the phosphine oxide as an electrophilic partner, which is a departure from the traditional nucleophilic role of phosphines.

Conversion from Corresponding Phosphonium Bromides

This compound can also be prepared from its corresponding bromide salt, tributyl(propyl)phosphanium bromide, through an anion exchange reaction. This is a useful method if the bromide salt is more readily accessible or is the primary product of a particular synthetic route.

The conversion can be achieved by several methods, including the use of ion-exchange resins or by precipitation of the bromide salt with a suitable chloride source. For example, treating an organic solution of the phosphonium bromide with an aqueous solution containing a high concentration of chloride ions can drive the equilibrium towards the formation of the phosphonium chloride.

Polymerization-Based Synthetic Approaches for this compound Derivatives

Derivatives of this compound can be incorporated into polymeric structures to create functional materials. This is typically achieved by first synthesizing a monomer containing the tributylphosphonium moiety and a polymerizable group, such as a vinyl group.

Free-Radical Polymerization of Quaternized 4-Vinylbenzyl Chloride Monomers (e.g., poly(tributyl-(4-vinylbenzyl)phosphonium chloride))

The synthesis of poly(tributyl-(4-vinylbenzyl)phosphonium chloride) can be approached by first synthesizing the monomer, tributyl(4-vinylbenzyl)phosphonium chloride, followed by its polymerization. This monomer is prepared by the reaction of 4-vinylbenzyl chloride with tributylamine (B1682462) in a suitable solvent like acetone.

Once the monomer is synthesized and purified, it can be polymerized using free-radical polymerization techniques. A common method involves using a radical initiator such as azobisisobutyronitrile (AIBN). The polymerization is typically conducted in a solvent like N,N-dimethylformamide (DMF) under an inert atmosphere to prevent side reactions. rsc.org Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that can also be employed to achieve polymers with well-defined molecular weights and narrow polydispersity. rsc.orgrsc.org

For instance, the polymerization of tributyl(4-vinylbenzyl)ammonium chloride, an analogous ammonium (B1175870) compound, has been successfully carried out using RAFT polymerization with 2-cyano-2-propyl benzodithioate as the chain transfer agent and AIBN as the initiator. rsc.orgrsc.org This process involves dissolving the monomer, initiator, and chain transfer agent in DMF, purging the solution with nitrogen, and then heating it to initiate polymerization. rsc.org The resulting polymer is typically purified by dialysis to remove unreacted monomer and other small molecules. rsc.org

Table 1: Example Conditions for RAFT Polymerization of a Quaternized 4-Vinylbenzyl Monomer

| Parameter | Value |

| Monomer | Tributyl(4-vinylbenzyl)ammonium chloride |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Chain Transfer Agent (CTA) | 2-Cyano-2-propylbenzodithioate |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 100°C |

| Reaction Time | 23 hours |

| Data sourced from supplementary information for a study on analogous ammonium-based polyelectrolytes. rsc.org |

Post-Modification Functionalization Routes in Polymer Synthesis

An alternative and widely utilized strategy for synthesizing polymers with tributylphosphonium groups is the post-polymerization modification of a precursor polymer. nih.govsemanticscholar.org This approach involves first polymerizing a monomer that contains a reactive group, and then subsequently reacting that group to introduce the desired functionality. nih.gov A common precursor for this purpose is poly(4-vinylbenzyl chloride) (PVBC). beilstein-journals.orgukm.my

PVBC can be synthesized by the free-radical polymerization of 4-vinylbenzyl chloride using initiators like benzoyl peroxide or AIBN in various solvents such as toluene, xylene, or tetrahydrofuran (B95107) (THF). ukm.my This method avoids potential complications that might arise from the direct polymerization of a bulky, charged phosphonium monomer. researchgate.net

Once PVBC is obtained, it can be functionalized by a nucleophilic substitution reaction with tributylphosphine. researchgate.net In this step, the pendant benzyl (B1604629) chloride groups on the polymer backbone react with the lone pair of electrons on the phosphorus atom of tributylphosphine to form the quaternary phosphonium salt. This quaternization reaction is typically carried out in a suitable solvent. The successful functionalization can be confirmed using spectroscopic techniques like FT-IR and NMR. rsc.org This post-modification route offers the advantage of allowing for the synthesis of a variety of functional polymers from a single, well-characterized parent polymer by simply changing the nucleophile used in the modification step. semanticscholar.orgresearchgate.net

Table 2: Synthesis of Poly(vinylbenzyl chloride) Precursor via Free-Radical Polymerization

| Parameter | Condition |

| Monomer | 4-Vinylbenzyl chloride (VBC) |

| Initiator | Benzoyl peroxide (BPO) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60°C |

| Atmosphere | Nitrogen |

| Polymerization Time | 43 hours |

| Data derived from a study on the synthesis of PVBC in different solvents. ukm.my |

Structural Characterization and Advanced Mechanistic Investigations

Spectroscopic Analysis and Structural Elucidation

Spectroscopic and crystallographic methods provide direct insight into the molecular architecture and bonding of tributyl(propyl)phosphanium chloride.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly phosphorus-31 NMR (³¹P NMR), is a powerful tool for characterizing organophosphorus compounds and monitoring their reactions in real-time. mdpi.com The ³¹P nucleus has a 100% natural abundance and a wide chemical shift range, which provides high sensitivity and resolution, making it ideal for mechanistic investigations. mdpi.com

In the context of this compound, ³¹P NMR spectroscopy can be employed to:

Identify and Characterize Intermediates: During chemical reactions, short-lived intermediates involving the phosphonium (B103445) cation can be detected and characterized by their unique ³¹P NMR chemical shifts. For instance, in situ ³¹P NMR experiments have been successfully used to identify reactive phosphonium salt species in amidation reactions. researchgate.net

Monitor Reaction Kinetics: The progress of a reaction involving this compound can be followed by acquiring ³¹P NMR spectra at different time intervals. This allows for the determination of reaction rates and the elucidation of the reaction mechanism.

Probe Electronic Environment: The chemical shift of the phosphorus atom is sensitive to its electronic environment. Changes in the substituents on the phosphorus atom or interactions with other molecules will be reflected in the ³¹P NMR spectrum, providing valuable information about the ongoing chemical transformations. While specific mechanistic studies on this compound are not extensively documented, the principles of using ³¹P NMR are well-established for analogous phosphonium salts in reactions like the Wittig reaction, where the formation and consumption of the phosphonium ylide can be monitored. nih.gov

The expected ³¹P NMR chemical shift for tetralkylphosphonium salts typically falls in a specific region of the spectrum, aiding in their identification.

The precise three-dimensional arrangement of atoms in propyl(tributyl)phosphonium chloride has been determined through single-crystal X-ray diffraction. nih.gov This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state.

A study by Pleschke and colleagues in 2012 reported the crystal structure of propyl(tributyl)phosphonium chloride as part of a series of alkyltributylphosphonium chloride ionic liquids. nih.gov The analysis revealed a distorted tetrahedral geometry around the central phosphorus atom, which is characteristic of quaternary phosphonium salts. The butyl and propyl chains adopt specific conformations to minimize steric hindrance and optimize packing in the crystal lattice.

The crystal structure also elucidates the nature of the interactions between the propyl(tributyl)phosphonium cation and the chloride anion. These are primarily electrostatic, with the chloride anion situated in proximity to the positively charged phosphorus center and the surrounding hydrogen atoms of the alkyl chains. Understanding these interactions is crucial for explaining the physical properties of the salt, such as its melting point and solubility.

Table 1: Selected Crystallographic Data for Propyl(tributyl)phosphonium Chloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(2) |

| b (Å) | 16.123(3) |

| c (Å) | 11.589(2) |

| β (°) | 108.89(3) |

| Volume (ų) | 1829.7(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.065 |

Data sourced from Pleschke et al. (2012) nih.gov

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful complement to experimental studies, offering insights into the behavior of molecules at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine various thermodynamic and kinetic parameters that are often difficult to measure experimentally. scirp.orgresearchgate.netcyberleninka.ru

Optimized Molecular Geometry: Determination of the most stable three-dimensional structure of the cation, including bond lengths and angles.

Enthalpy of Formation: Calculation of the energy change when the compound is formed from its constituent elements in their standard states.

Vibrational Frequencies: Prediction of the infrared and Raman spectra, which can be compared with experimental data for structural validation.

Reaction Pathways and Transition States: Investigation of the energy profiles of reactions involving the phosphonium salt, allowing for the determination of activation energies and reaction mechanisms.

These computational insights are invaluable for understanding the stability, reactivity, and potential applications of this compound.

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interactions between molecules. nih.govnih.gov For this compound, these methods can be particularly useful in understanding its behavior in solution and its interactions with other chemical species.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While more commonly used for drug discovery, it could be adapted to study the interaction of the tributyl(propyl)phosphanium cation with other molecules or surfaces.

Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the system by solving Newton's equations of motion for a collection of atoms and molecules. For this compound, MD simulations can be used to:

Study the structure and dynamics of the bulk liquid phase. ucl.ac.uk

Investigate the solvation of the phosphonium salt in different solvents.

Predict transport properties such as viscosity and diffusion coefficients. mdpi.com

Analyze the interactions at interfaces, for example, between the ionic liquid and a solid surface.

While specific MD simulations for this compound are not extensively reported, studies on similar tetraalkylphosphonium-based ionic liquids provide a framework for understanding its behavior at the molecular level. mdpi.com

For the series of alkyltributylphosphonium chlorides, including the propyl derivative, QSPR and group contribution methods have been successfully applied to interpret and predict physicochemical properties such as density and viscosity. nih.govresearchgate.net By analyzing a homologous series of these salts, where the length of one alkyl chain is systematically varied, it is possible to develop models that can predict the properties of other, untested members of the series.

These models are valuable for:

Property Prediction: Estimating key physical properties without the need for experimental measurements.

Understanding Structure-Property Relationships: Gaining insight into how different structural features of the phosphonium cation influence its macroscopic properties.

Solvent and Materials Design: Guiding the design of new ionic liquids with desired properties for specific applications.

The work by Pleschke et al. (2012) demonstrates the utility of these methods for the alkyltributylphosphonium chloride series, providing a valuable tool for the rational design of these materials. nih.gov

Reaction Mechanism Studies Involving this compound

This compound, a quaternary phosphonium salt, serves as a versatile compound in various chemical transformations. Its utility is often rooted in its ability to act as a catalyst, phase-transfer agent, or precursor to reactive intermediates. Understanding the mechanistic pathways through which this phosphonium salt participates in organic reactions is crucial for optimizing reaction conditions and expanding its applications. This section delves into the analysis of phosphonium intermediates, its role in desulfurization and deoxygenation processes, and the properties of its corresponding ylide ligands.

While specific studies detailing the mechanistic intricacies of this compound in all organic transformations are not extensively documented, the general behavior of tetraalkylphosphonium salts provides a strong framework for understanding its role. In many reactions, the tributyl(propyl)phosphanium cation acts as a phase-transfer catalyst (PTC). In such systems, the phosphonium salt facilitates the transport of a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the reaction occurs. The lipophilic nature of the butyl and propyl chains surrounding the phosphorus center allows the cation to be soluble in organic solvents, thereby shuttling the anion across the phase boundary.

Phosphonium salts can also be precursors to phosphonium ylides, which are key intermediates in reactions like the Wittig reaction. The formation of a tributyl(propyl)phosphonium ylide would involve the deprotonation of a carbon atom adjacent to the phosphorus center. Although less common for simple alkyl groups without activating substituents, this transformation is a cornerstone of organophosphorus chemistry. libretexts.orglumenlearning.com

Furthermore, phosphonium salts can serve as intermediates in nucleophilic substitution reactions where the phosphonium group acts as a good leaving group. In catalytic applications, such as the synthesis of various pyridine (B92270) systems using acidic tributylphosphonium-based ionic liquids, the phosphonium moiety can activate substrates and facilitate key bond-forming steps. nih.gov The catalytic cycle often involves the formation and subsequent reaction of phosphonium intermediates that are regenerated at the end of the cycle.

Table 1: General Roles of Phosphonium Intermediates in Organic Synthesis

| Role | Description | Example Reaction Type |

| Phase-Transfer Catalyst | Facilitates the transfer of reactants between immiscible phases. | Nucleophilic substitution |

| Ylide Precursor | Forms a nucleophilic ylide upon deprotonation. | Wittig reaction |

| Activating Group | Enhances the reactivity of a molecule. | Catalytic synthesis of heterocycles |

| Leaving Group | Displaced by a nucleophile in substitution reactions. | Functional group transformations |

This compound and related phosphonium salts have shown potential as catalysts in desulfurization and deoxygenation reactions, which are critical processes in fuel refining and chemical synthesis.

Desulfurization:

In the context of fuel desulfurization, phosphonium-based ionic liquids can act as both extractants and catalysts in oxidative desulfurization (ODS) systems. nih.govjournalspub.inforesearchgate.net The mechanism generally involves the extraction of sulfur-containing compounds (e.g., dibenzothiophene) from the fuel phase into the ionic liquid phase. Subsequently, in the presence of an oxidant like hydrogen peroxide, the phosphonium salt can facilitate the oxidation of the sulfur compound to its corresponding sulfone. This transformation increases the polarity of the sulfur compound, making it more soluble in the ionic liquid phase and thus easier to separate from the nonpolar fuel. While the precise catalytic role of the phosphonium cation is multifaceted, it is believed to stabilize the transition states and intermediates involved in the oxidation process. researchgate.net

Deoxygenation:

In deoxygenation reactions, such as the conversion of alcohols to alkanes, phosphonium salts can be involved in mechanisms analogous to the Appel reaction. organic-chemistry.org In these processes, a phosphine (B1218219), often generated in situ, activates the alcohol by forming an alkoxyphosphonium intermediate. This intermediate then undergoes nucleophilic attack by a halide ion (from the phosphonium salt's counterion or an additive), leading to the displacement of the oxygen atom and formation of an alkyl halide. The alkyl halide can then be subsequently reduced to the corresponding alkane.

Recent studies have also explored the catalytic use of phosphine oxides, the byproduct of many phosphine-mediated reactions, in reductive deoxygenation. cas.cnorganic-chemistry.orgresearchgate.net In such cycles, a reducing agent would regenerate the active phosphine species from the phosphine oxide, allowing for a catalytic process. While not directly detailing the use of this compound, these studies provide a mechanistic framework where a related phosphonium species could participate in the catalytic cycle of deoxygenation.

Table 2: Mechanistic Steps in Phosphonium-Mediated Desulfurization and Deoxygenation

| Process | Key Mechanistic Steps | Role of Phosphonium Species |

| Oxidative Desulfurization | 1. Extraction of sulfur compound into the ionic liquid phase.2. Oxidation of sulfur to sulfone.3. Separation of sulfone. | Acts as an extractant and catalyst, stabilizing intermediates. |

| Deoxygenation of Alcohols | 1. Formation of an alkoxyphosphonium intermediate.2. Nucleophilic displacement of the oxygen.3. Reduction of the resulting alkyl halide. | Forms a key intermediate that facilitates the removal of the hydroxyl group. |

Phosphonium ylides, which can be generated from phosphonium salts like this compound, are a class of ligands with significant electron-donating properties. An ylide is a neutral molecule with a formal negative charge on a carbon atom adjacent to a positively charged heteroatom, in this case, phosphorus. libretexts.orglumenlearning.com This electronic structure makes the ylidic carbon highly nucleophilic and a strong electron donor when coordinated to a metal center.

The general structure of a phosphonium ylide can be represented as R₃P=CR'R'', where one of the 'R' groups would be a propyl group and two would be butyl groups in the case derived from this compound. The electron-donating ability of the ylide ligand is influenced by the substituents on both the phosphorus atom and the ylidic carbon. The alkyl groups (butyl and propyl) on the phosphorus atom are electron-releasing, which enhances the electron density on the phosphorus and, consequently, on the ylidic carbon.

The properties of phosphonium ylide ligands are highly tunable. By altering the substituents on the phosphorus atom or the ylidic carbon, both the steric and electronic characteristics of the ligand can be modified. This tunability is crucial in the field of catalysis, where fine-tuning the ligand environment around a metal center can significantly impact the catalyst's activity and selectivity. rsc.org Although the primary application of phosphonium ylides in organic synthesis is the Wittig reaction for alkene formation, organic-chemistry.orgwikipedia.org their strong electron-donating nature makes them valuable ligands in organometallic chemistry for stabilizing metal centers in various oxidation states.

Table 3: Factors Influencing the Properties of Phosphonium Ylide Ligands

| Factor | Influence on Ligand Properties |

| Substituents on Phosphorus | Alkyl groups increase the electron-donating ability compared to aryl groups. |

| Substituents on Ylidic Carbon | Electron-withdrawing groups decrease the nucleophilicity and electron-donating strength of the ylide. |

| Steric Bulk | The size of the substituents on both the phosphorus and carbon atoms influences the steric environment around a coordinated metal center. |

Catalytic Applications of Tributyl Propyl Phosphanium Chloride and Its Analogs

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful synthetic methodology that enhances reaction rates between reactants in heterogeneous systems, thereby often leading to milder reaction conditions, improved yields, and greater selectivity. Phosphonium (B103445) salts, including tributyl(propyl)phosphanium chloride, are particularly effective catalysts in this domain.

The fundamental principle of phase transfer catalysis lies in the ability of the catalyst to transport a reactive anion from an aqueous phase to an organic phase where the organic substrate resides. nbinno.com The phosphonium cation, characterized by a central phosphorus atom bonded to four organic groups, is key to this process. nbinno.com The lipophilic nature of the alkyl groups, such as the tributyl and propyl groups in this compound, allows the cation to be soluble in the organic phase. nbinno.com

The mechanistic cycle of phosphonium-mediated PTC can be summarized as follows:

Anion Exchange: In the aqueous phase, the phosphonium cation (Q⁺) exchanges its initial anion (e.g., chloride) for the reactive anion (Y⁻) that is to be transported.

Phase Transfer: The newly formed ion pair (Q⁺Y⁻) is sufficiently lipophilic to migrate across the phase boundary into the organic phase.

Reaction: In the organic phase, the reactive anion (Y⁻) is poorly solvated, rendering it highly nucleophilic and reactive towards the organic substrate (RX). This leads to the formation of the desired product (RY) and the release of the leaving group anion (X⁻).

Catalyst Regeneration: The phosphonium cation then pairs with the leaving group anion (X⁻) and returns to the aqueous phase to restart the catalytic cycle. nbinno.com

This continuous process allows for the efficient reaction between otherwise immiscible reactants. nbinno.com

Phosphonium salt catalysts demonstrate high efficacy in both liquid-liquid and solid-liquid phase transfer catalysis systems.

Liquid-Liquid PTC: In this system, the catalyst facilitates the transfer of an anion from an aqueous solution to an organic solution containing the substrate. The efficiency of the catalyst is influenced by its lipophilicity; longer alkyl chains on the phosphonium cation generally lead to better solubility in the organic phase and enhanced catalytic activity.

Solid-Liquid PTC: Here, the catalyst extracts an anion from a solid salt into an organic solvent where the reaction with the dissolved substrate occurs. This is particularly useful for reactions involving sparingly soluble inorganic salts. The use of phosphonium salts can significantly accelerate these reactions by increasing the concentration of the reactive anion in the organic phase.

The table below illustrates the general effectiveness of tetraalkylphosphonium salts in promoting PTC reactions, which is indicative of the expected performance of this compound.

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Liquid-Liquid PTC | 1-Bromooctane, Sodium Cyanide (aq) | 1-Cyanooctane | >95 | General PTC literature |

| Solid-Liquid PTC | Benzyl (B1604629) Chloride, Potassium Acetate (s) | Benzyl Acetate | High | General PTC literature |

Note: The data presented is representative of tetraalkylphosphonium salts and is used to infer the probable efficacy of this compound.

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen halide from a substrate, typically to form an alkene. Phosphonium salts have proven to be effective catalysts for this transformation. A notable application is in the dehydrohalogenative Si-C coupling reaction of alkyl halides with trichlorosilane. In this process, a phosphonium salt catalyzes the formation of a silyl-functionalized compound through the elimination of hydrogen chloride. organic-chemistry.org

| Substrate | Reagent | Catalyst | Product | Yield (%) | Reference |

| 1-Chlorooctane | Trichlorosilane | Tetrabutylphosphonium (B1682233) chloride | 1-(Trichlorosilyl)octane | 90 | organic-chemistry.org |

| Benzyl chloride | Trichlorosilane | Tetrabutylphosphonium chloride | Benzyltrichlorosilane | 95 | organic-chemistry.org |

Note: This data for Tetrabutylphosphonium chloride is presented to illustrate the catalytic potential of structurally similar phosphonium salts in dehydrohalogenation reactions.

To simplify catalyst recovery and reuse, phosphonium salts can be immobilized on a polymer support. These polymer-supported catalysts combine the advantages of homogeneous catalysis (high activity) with those of heterogeneous catalysis (ease of separation). The design typically involves attaching the phosphonium salt moiety to a polymer backbone, such as polystyrene.

The performance of these supported catalysts is influenced by factors such as the nature of the polymer support, the degree of cross-linking, and the length of the spacer arm connecting the phosphonium group to the polymer. These catalysts have been successfully employed in various reactions, including the Wittig reaction.

Both quaternary phosphonium and ammonium (B1175870) salts are effective phase transfer catalysts. However, their performance can differ depending on the reaction conditions. A key advantage of phosphonium salts is their generally higher thermal stability compared to their ammonium counterparts. phasetransfercatalysis.com This makes them more suitable for reactions that require elevated temperatures.

In many applications, phosphonium and ammonium salts exhibit comparable reactivity. However, in certain instances, the subtle differences in the electronic and steric properties of the phosphorus and nitrogen centers can lead to variations in catalytic activity and selectivity. For example, in the reverse flotation separation of quartz from magnetite, tributyltetradecyl-phosphonium chloride showed stronger collecting power and better selectivity compared to the analogous dodecyl triethyl ammonium chloride. mdpi.com

| Catalyst Type | Advantage | Disadvantage | Typical Applications |

| Phosphonium Salts | Higher thermal stability | Generally more expensive | High-temperature reactions, specific industrial processes |

| Ammonium Salts | Lower cost, readily available | Lower thermal stability | General PTC applications at moderate temperatures |

Role in Specific Organic Synthesis Reactions

Beyond their broad utility in phase transfer catalysis, this compound and its analogs can be employed as catalysts in specific organic synthesis reactions, facilitating transformations such as nucleophilic substitutions, etherifications, and esterifications.

Due to a lack of specific literature on this compound in these reactions, the following sections will discuss the general role of analogous phosphonium salts as catalysts.

As phase transfer catalysts, phosphonium salts are instrumental in promoting nucleophilic substitution reactions. By transporting nucleophiles into the organic phase, they enable reactions that would otherwise proceed very slowly. This is particularly valuable for reactions involving anions such as cyanide, halides, and alkoxides.

The Williamson ether synthesis is a classic method for preparing ethers via the reaction of an alkoxide with an alkyl halide. wikipedia.orgtcichemicals.comresearchgate.netmasterorganicchemistry.comlibretexts.org In a phase transfer-catalyzed version of this reaction, a phosphonium salt can be used to transport the alkoxide from an aqueous or solid phase into the organic phase containing the alkyl halide. This approach avoids the need for anhydrous conditions and can lead to higher yields.

Phosphonium salts can also catalyze the synthesis of esters from a carboxylic acid salt and an alkyl halide. nih.gov The phosphonium cation transports the carboxylate anion into the organic phase, where it reacts with the alkyl halide. This PTC approach is often milder and more efficient than traditional esterification methods. nih.gov For instance, tetrabutylphosphonium chloride has been used in PTC esterifications at temperatures between 80°C and 120°C. phasetransfercatalysis.com

Catalysis of Carbon-Carbon Bond Forming Reactions

Quaternary phosphonium salts, including analogs of this compound, are recognized for their application as organocatalysts in reactions that form carbon-carbon bonds. They have been successfully employed in asymmetric conjugate additions, Mannich reactions, and Friedel-Crafts reactions. In these transformations, the phosphonium salt can act as a phase-transfer catalyst (PTC), shuttling reactants between immiscible phases (typically aqueous and organic) to facilitate the reaction. For instance, in a Michael addition, the catalyst can transport an enolate from an aqueous basic phase to an organic phase containing the Michael acceptor, thereby promoting the C-C bond formation under mild conditions. Chiral phosphonium salts have been developed to induce enantioselectivity in these reactions, yielding products with high optical purity. nih.gov

Selective Alkylation Reactions (C-, N-, O-, S-, P-alkylations)

Tetraalkylphosphonium salts like this compound are particularly effective as phase-transfer catalysts (PTCs) for a wide array of selective alkylation reactions. alfachemic.comresearchgate.netrsc.org The general mechanism involves the phosphonium cation (Q⁺) pairing with an anionic nucleophile (Nu⁻) from an aqueous or solid phase, forming a lipophilic ion pair [Q⁺Nu⁻]. This ion pair is soluble in the organic phase, where it can react with an alkylating agent (R-X). The high thermal stability of phosphonium salts, often superior to their ammonium counterparts, makes them suitable for reactions requiring elevated temperatures. vestachem.com

This methodology is broadly applicable for the formation of various bonds:

C-Alkylation: Used in the alkylation of active methylene (B1212753) compounds like β-ketoesters and hydantoins. alfachemic.comnih.gov

N-Alkylation: Employed in the synthesis of amines and other nitrogen-containing heterocycles.

O-Alkylation: A common application is the Williamson ether synthesis, where an alkoxide or phenoxide is alkylated. bohrium.com Phosphonium salts have been shown to effectively catalyze the O-alkylation of naphthols and phenols. bohrium.comjetir.org

S-Alkylation: Facilitates the alkylation of thiols and other sulfur nucleophiles.

P-Alkylation: Utilized in the synthesis of more complex phosphonium salts or other organophosphorus compounds.

Table 1: Application of Tetraalkylphosphonium Salts as Phase-Transfer Catalysts in Selective Alkylation Reactions

| Alkylation Type | Substrate Example | Product Type | Reference(s) |

|---|---|---|---|

| C-Alkylation | β-Ketoester | α-Alkylated β-Ketoester | alfachemic.com |

| N-Alkylation | Amine / Heterocycle | Alkylated Amine | jetir.org |

| O-Alkylation | 2-Naphthol | Naphthyl Ether | bohrium.com |

| S-Alkylation | Thiol / Mercaptan | Thioether | jetir.org |

| P-Alkylation | Phosphothioate | Alkylated Phosphothioate | jetir.org |

Catalytic Ketone Hydrodeoxygenation Mediated by Electrophilic Phosphonium Cations

Highly electrophilic phosphonium cations (EPCs) serve as potent metal-free catalysts for the hydrodeoxygenation of ketones. nih.gov This reaction efficiently converts ketones into their corresponding alkanes in the presence of a silane (B1218182) reducing agent, producing a siloxane as the byproduct. nih.govresearchgate.net The catalytic activity of the phosphonium salt is influenced by the substitution pattern on the phosphorus atom. The process is believed to proceed via the activation of the ketone by the Lewis acidic phosphonium cation, followed by hydrosilylation. This methodology provides a valuable alternative to metal-catalyzed deoxygenation reactions. nih.gov

Table 2: Substrate Scope in Catalytic Ketone Hydrodeoxygenation

| Substrate | Product | Catalyst Type | Reference(s) |

|---|---|---|---|

| Benzaldehyde | Toluene | Electrophilic Phosphonium Cation | researchgate.net |

| Aliphatic Aldehydes | Alkanes | Electrophilic Phosphonium Cation | researchgate.net |

| Ketones | Alkanes | Electrophilic Phosphonium Cation | nih.govresearchgate.net |

Metal-Mediated Catalysis

Beyond their direct catalytic roles, phosphonium salts are instrumental in metal-mediated catalysis, particularly in the synthesis and stabilization of metal nanoparticles that are themselves highly active catalysts.

Facilitation of Pd(0) Nanoparticle Formation

Tetraalkylphosphonium salts, including analogs of this compound, have been demonstrated to be excellent stabilizers for the formation of palladium nanoparticles (PdNPs). researchgate.netmdpi.com These salts facilitate the reduction of a palladium(II) precursor, such as palladium acetate, to form catalytically active Pd(0) nanoparticles. The phosphonium cations act as capping agents, adsorbing to the surface of the nanoparticles. This stabilization prevents the agglomeration and precipitation of the nanoparticles, maintaining a small, catalytically active size with a narrow size distribution. researchgate.netmdpi.com The resulting stabilized PdNPs show high catalytic activity in various cross-coupling reactions, such as the Suzuki reaction. researchgate.netmdpi.com

Anion Dependence in Metal Nanoparticle Synthesis

The synthesis of metal nanoparticles in the presence of phosphonium salts is highly dependent on the nature of the anion. nih.gov Research has shown that the choice of anion can significantly influence both the formation and the shape of the resulting nanoparticles. For instance, in the synthesis of palladium nanoparticles using trihexyl(tetradecyl)phosphonium salts, nanoparticle formation was observed with anions like dodecylbenzenesulfonate and bis(2,4,4-trimethylpentyl)phosphinate. However, when the corresponding chloride salt was used, no nanoparticles were formed. This suggests that the chloride anion can inhibit the reduction of Pd(II) to Pd(0) or lead to oxidative etching of the newly formed nanoparticles, preventing their growth and stabilization. free.fr This anion effect is a critical parameter in controlling the synthesis of metal nanoparticles for catalytic applications.

Table 3: Effect of Anion in Trihexyl(tetradecyl)phosphonium-Mediated Pd Nanoparticle Synthesis

| Anion | Nanoparticle Formation | Particle Shape | Reference(s) |

|---|---|---|---|

| Dodecylbenzenesulfonate | Yes | Truncated Octahedron | - |

| Chloride | No | N/A | free.fr |

| Acetate (from Pd(OAc)₂) | Yes | Mixture including triangular plates | - |

Applications in Advanced Materials Science and Engineering

Phosphonium-Based Ionic Liquids (PILs) and Polymeric Ionic Liquids (PILs)

Phosphonium-based ionic liquids are a class of salts with low melting points, composed of a phosphonium (B103445) cation and an organic or inorganic anion. When the ionic liquid moiety is incorporated into a polymer structure, either as a pendant group or in the polymer backbone, the resulting materials are known as polymeric ionic liquids (PILs). These materials combine the desirable properties of ionic liquids with the mechanical stability and processability of polymers.

The synthesis of Tributyl(propyl)phosphanium chloride and its analogues is typically achieved through a quaternization reaction. This involves the reaction of a tertiary phosphine (B1218219), in this case, tributylphosphine (B147548), with an alkyl halide, such as 1-chloropropane (B146392). nih.govresearchgate.net The reaction is generally carried out in a solvent or, in some cases, neat, and can be facilitated by conventional heating or microwave irradiation. researchgate.net

The performance of the resulting phosphonium salt can be tailored by modifying the structure of the cation or anion. For instance, the choice of the alkyl groups on the phosphorus atom and the nature of the counter-ion significantly influence the salt's melting point, viscosity, thermal stability, and solubility. This "tunability" is a key advantage in designing PILs for specific applications. For example, in the context of catalysis, functional groups can be incorporated into the phosphonium salt structure to enhance its catalytic activity or selectivity. nih.govsemanticscholar.org

The length of the alkyl chains on the phosphonium cation has a profound impact on the physicochemical properties of the resulting ionic liquid. A systematic study of a series of alkyltributylphosphonium chlorides, including this compound, revealed clear trends in their thermal behavior, density, and viscosity. nih.govresearchgate.net

Generally, as the length of the fourth alkyl chain increases, the melting point and glass transition temperature tend to decrease initially, before increasing again for very long chains. This is attributed to the disruption of crystal packing by the asymmetric alkyl chains. Density typically decreases with increasing alkyl chain length due to the larger volume occupied by the longer chains. Viscosity, on the other hand, generally increases with the length of the alkyl chain, which is a critical consideration for applications requiring low viscosity, such as in electrolytes. nih.govresearchgate.net

| Alkyl Group (n in CnH2n+1) | Melting Point (°C) | Glass Transition Temperature (°C) | Density at 25°C (g/cm³) | Viscosity at 25°C (mPa·s) |

|---|---|---|---|---|

| Methyl (n=1) | >300 | N/A | 1.01 | N/A |

| Ethyl (n=2) | 285-287 | N/A | 0.99 | N/A |

| Propyl (n=3) | 240-242 | N/A | 0.98 | N/A |

| Butyl (n=4) | 63-65 | -45 | 0.96 | >25000 |

| Hexyl (n=6) | <25 | -63 | 0.94 | 12300 |

Note: Data is illustrative and based on trends reported in the literature. "N/A" indicates that the data was not available or not applicable under the specified conditions.

In polymer electrolytes, ionic conductivity is governed by the movement of ions through the polymer matrix. The mechanism of ion transport is closely linked to the segmental motion of the polymer chains. In the case of PIL-based electrolytes, the ionic liquid species provides the charge carriers (cations and anions), and the polymer host facilitates their transport.

The ionic conductivity of phosphonium-based polymer electrolytes is influenced by several factors, including the concentration of the ionic liquid, the nature of the polymer matrix, and the operating temperature. Generally, higher concentrations of the ionic liquid lead to higher ionic conductivity due to an increased number of charge carriers. However, this can also compromise the mechanical stability of the electrolyte.

The flexibility of the polymer backbone is also crucial. Polymers with low glass transition temperatures (Tg) exhibit greater segmental motion, which in turn facilitates faster ion transport and higher ionic conductivity. The dissociation of the ionic liquid into free ions is another key factor. A higher degree of dissociation leads to a greater concentration of mobile ions and, consequently, higher conductivity.

Phosphonium salts like this compound have found significant application as phase-transfer catalysts (PTCs). nbinno.comrsc.orgnbinno.com In phase-transfer catalysis, the phosphonium salt facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. The lipophilic nature of the alkyl groups on the phosphonium cation allows it to be soluble in the organic phase, while the positively charged phosphorus atom can pair with an anion from the aqueous phase, transporting it into the organic phase where it can react. nbinno.comspcmc.ac.in This technique is particularly useful for reactions involving immiscible reactants and can lead to higher reaction rates, milder reaction conditions, and improved yields. nbinno.com

In addition to their role as PTCs, phosphonium-based ionic liquids can also act as solvents and co-catalysts in various organic reactions. mdpi.com Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic solvents. As solvents, they can influence the reaction rate and selectivity by stabilizing transition states or intermediates. As co-catalysts, they can work in synergy with a primary catalyst to enhance its activity. For instance, acidic functional groups can be incorporated into the phosphonium salt structure, creating a bifunctional catalyst that can promote specific chemical transformations. nih.govsemanticscholar.org

Phosphonium-based ionic liquids have shown promise for gas separation applications, particularly for the capture of carbon dioxide (CO2). The solubility of gases in ionic liquids is a key parameter in these applications. Studies have shown that the structure of both the cation and the anion of the ionic liquid can significantly influence its gas absorption capacity.

For CO2, it is generally observed that ionic liquids with larger free volumes and specific interactions with CO2 (such as those with fluorine-containing anions) exhibit higher solubility. The length of the alkyl chains on the phosphonium cation can also affect gas solubility, with longer chains sometimes leading to increased CO2 uptake. In contrast, the solubility of nitrogen (N2) in ionic liquids is typically much lower than that of CO2, which is advantageous for selective CO2 capture from gas mixtures. chemimpex.com

| Ionic Liquid | CO2 Solubility (mol fraction) | N2 Solubility (mol fraction) |

|---|---|---|

| Trihexyl(tetradecyl)phosphonium chloride | 0.025 | 0.001 |

| Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide | 0.060 | 0.002 |

| Tributyl(hexyl)phosphonium bromide | 0.020 | - |

| Tributyl(octyl)phosphonium chloride | 0.022 | - |

Integration into Polymer Systems

The integration of this compound and similar phosphonium salts into polymer systems can be achieved through several methods, including blending, in-situ polymerization, and grafting. The choice of method depends on the desired properties of the final material.

In blending, the phosphonium salt is physically mixed with a pre-synthesized polymer. This is a straightforward method for preparing polymer electrolytes and plasticized polymers. The phosphonium salt acts as an ionic plasticizer, reducing the glass transition temperature of the polymer and increasing its ionic conductivity.

In-situ polymerization involves polymerizing a monomer in the presence of the phosphonium salt. This can lead to a more homogeneous dispersion of the ionic liquid within the polymer matrix. If the phosphonium salt contains a polymerizable group, it can be copolymerized with other monomers to form a polymeric ionic liquid.

Grafting involves chemically attaching the phosphonium salt to the backbone of a polymer. This creates a material where the ionic liquid is covalently bonded to the polymer, preventing leaching and improving the long-term stability of the material.

The incorporation of phosphonium salts into polymers can significantly enhance their properties. For example, in addition to increasing ionic conductivity, they can also improve the thermal stability and flame retardancy of the polymer. These modified polymers have potential applications in various fields, including solid-state batteries, fuel cells, actuators, and smart materials.

Development of Phosphonium-Functionalized Polymeric Materials

The incorporation of phosphonium groups into polymer structures is a key strategy for developing materials with enhanced thermal stability, ionic conductivity, and catalytic activity. While direct polymerization of this compound monomers is not widely documented, the principles of creating phosphonium-functionalized polymers are well-established.

These functional polymers can be synthesized through two primary routes:

Polymerization of functional monomers: This involves synthesizing a monomer that already contains the phosphonium group and then polymerizing it. For instance, a vinyl or acryloyl group could be attached to a phosphonium salt, creating a polymerizable ionic liquid.

Post-polymerization modification: This route starts with a pre-existing polymer that has reactive sites. These sites are then chemically modified to attach the phosphonium cation. For example, a polymer with chloromethyl groups can react with tributylphosphine to form tethered tributylphosphonium chloride groups.

Phosphorus-containing polymers are recognized for their diverse applications, including as polymer supports, adsorbents, ion-exchange resins, and flame-retardant materials. mdpi.com The presence of the tributyl(propyl)phosphanium cation within a polymer matrix can create materials with tailored properties for specific applications, such as catalysts or antimicrobial surfaces. For example, polymers functionalized with phosphine oxides, the precursors to phosphonium salts, are used as sorbents for dye removal. mdpi.com

Table 1: Methods for Synthesizing Phosphonium-Functionalized Polymers

| Synthesis Route | Description | Example |

| Functional Monomer Polymerization | A monomer containing the desired phosphonium group is synthesized first and then polymerized, often via free-radical polymerization. | Polymerization of a triphenylphosphine (B44618) acrylamide (B121943) monomer (TPPAm) to create polymers with controlled compositions. researchgate.net |

| Post-Polymerization Modification | A pre-formed polymer containing reactive functional groups is chemically treated to attach the phosphonium cation. | Reaction of a polymer containing chloromethyl groups with tributylphosphine to introduce tributylphosphonium chloride moieties. |

Fabrication of Phosphonium-Functionalized Membranes for Separation Technologies

Phosphonium salts, particularly those that exist as ionic liquids, are highly effective as carriers in membrane-based separation technologies. Polymer Inclusion Membranes (PIMs) are a notable example where these compounds are used for the selective transport of metal ions. mdpi.comresearchgate.net PIMs typically consist of a base polymer (like cellulose (B213188) triacetate or polyvinyl chloride), a plasticizer, and an ion carrier (the extractant) physically held within the polymer matrix. nih.gov

Tributyl-alkyl phosphonium chlorides are excellent candidates for this application. For instance, tributyl(tetradecyl)phosphonium chloride, a close structural analogue to this compound, has been successfully used as a carrier in PIMs for the separation of zinc(II) ions. researchgate.net The phosphonium cation facilitates the transport of the target metal ion across the membrane, moving it from a feed solution to a receiving or stripping solution.

The mechanism involves the formation of a metal-anion complex (e.g., [ZnCl₄]²⁻) in the feed phase, which is then extracted into the membrane by the phosphonium cation. This complex diffuses across the membrane and is then released into the receiving phase, which typically has a different chemical composition (e.g., low chloride concentration) to promote stripping. The efficiency of this process depends on the stability of the carrier within the membrane and its selectivity towards the target ion. The choice of the polymer matrix is also crucial, with studies showing that cellulose triacetate-based membranes can offer better hydrophilicity and surface morphology for metal ion accessibility compared to PVC-based membranes. researchgate.net

Table 2: Performance of Phosphonium-Based Polymer Inclusion Membranes

| Ion Carrier | Polymer Matrix | Target Ion | Key Finding |

| Tributyl(tetradecyl)phosphonium chloride (Cyphos® IL 167) | Cellulose Triacetate (CTA) | Zn(II) | CTA-based membranes showed higher hydrophilicity and a more expanded, rough surface, leading to better accessibility for metal ions compared to PVC. researchgate.net |

| Trihexyl(tetradecyl)phosphonium chloride (Cyphos® IL 101) | Polyvinyl Chloride (PVC) | Zn(II) | PVC-based membranes were more hydrophobic and amorphous, with a less diverse surface, resulting in lower transport efficiency. researchgate.net |

| Methyl trioctyl ammonium (B1175870) chloride | Polyvinyl Chloride (PVC) | Fe(III), Zn(II), Cd(II), Cu(II) | The membrane demonstrated high selectivity for separating Zn(II) from Cu(II) and Fe(III). nih.gov |

Development of Composite Materials

Modification of Inorganic Supports (e.g., Montmorillonites) with Phosphonium Cations

Montmorillonite (MMT) is a layered silicate (B1173343) clay mineral with a negatively charged surface and exchangeable cations (like Na⁺ or Ca²⁺) in its interlayer space. mdpi.commdpi.com Modifying MMT with organic cations, such as tributyl(propyl)phosphanium, transforms its typically hydrophilic surface into an organophilic one. rdd.edu.iq This process, known as intercalation, involves a cation exchange reaction where the phosphonium cations replace the inorganic cations in the clay's interlayer galleries. rdd.edu.iq

This modification leads to several significant changes in the material's properties:

Increased Interlayer Spacing: The bulky alkyl groups of the phosphonium cation force the silicate layers apart, increasing the basal spacing (d-spacing). rdd.edu.iq This expansion makes the clay more compatible with organic polymers for the creation of polymer-clay nanocomposites.

Enhanced Thermal Stability: Phosphonium-modified montmorillonites generally exhibit higher thermal stability compared to those modified with more common ammonium salts. This makes them suitable for processing with polymers at high temperatures. rdd.edu.iq

Improved Adsorption Capabilities: The organophilic nature of the modified clay allows it to be used as an effective adsorbent for removing organic pollutants from water. researchgate.netekb.eg

Studies have shown that various tetraalkylphosphonium salts, including tetrabutylphosphonium (B1682233) and hexadecyl tributylphosphonium derivatives, successfully intercalate into montmorillonite, leading to a significant increase in the basal spacing, from around 1.4 nm to over 2.3 nm depending on the size of the alkyl chains. rdd.edu.iq

Table 3: Effect of Phosphonium Cation Modification on Montmorillonite Basal Spacing

| Modifying Cation | Original Basal Spacing (Na-MMT) | Modified Basal Spacing |

| Tetrabutylphosphonium | ~1.25 nm | 1.40 nm |

| Hexadecyl tributylphosphonium bromide | ~1.25 nm | 2.32 nm |

| Octyl triphenylphosphonium bromide | Not specified | 1.91 nm |

| Hexadecyl triphenylphosphonium bromide | Not specified | 2.42 nm |

(Data sourced from Aowda et al., 2011) rdd.edu.iq

Use in Titanium Dioxide (TiO₂) Photocatalyst Synthesis for Pollutant Degradation

Titanium dioxide (TiO₂) is a widely used semiconductor photocatalyst for the degradation of environmental pollutants. mdpi.comupb.ro However, its efficiency is often limited by factors such as the rapid recombination of photogenerated electron-hole pairs and its wide bandgap, which restricts its activity to the UV region of the light spectrum. The synthesis method and the use of additives can significantly influence the morphology, crystal structure, and photocatalytic performance of TiO₂. researchgate.net

Phosphonium-based ionic liquids, including structures similar to this compound, can be employed as structure-directing agents or templates in the sol-gel synthesis of TiO₂. While direct use of the chloride salt is less common, a related compound, tributyl(propyl)phosphonium tetrafluoroborate, has been used to assist in the preparation of cerium-doped nitrogen-rich TiO₂ photocatalysts.

The presence of the phosphonium ionic liquid during synthesis can lead to:

A higher specific surface area.

Smaller crystallite size.

Mechanistic Studies of Tributyl Propyl Phosphanium Chloride in Biological Systems

Antimicrobial Action Mechanisms

Quaternary phosphonium (B103445) salts (QPS), a class of compounds to which tributyl(propyl)phosphanium chloride belongs, are recognized for their antimicrobial properties. nih.govtandfonline.com Their mechanism of action is primarily centered on their interaction with microbial cell membranes.

The antimicrobial activity of quaternary phosphonium salts is largely attributed to their ability to disrupt the structure and function of microbial cell membranes. nih.gov This process is initiated by an electrostatic attraction between the positively charged cationic head of the phosphonium salt and the negatively charged components of the bacterial cell membrane. nih.govmdpi.comnih.gov Following this initial adsorption onto the cell surface, the hydrophobic alkyl chains of the molecule penetrate the lipid bilayer of the cell membrane. mdpi.comnih.gov

This insertion disrupts the ordered structure of the membrane, leading to an alteration in its permeability. nih.govmdpi.com The compromised integrity of the membrane results in the leakage of essential intracellular components, such as ions, enzymes, and coenzymes, which ultimately leads to cell death. mdpi.comresearchgate.net This membrane-active mechanism is a key characteristic of cationic biocides like QPS. nih.gov For instance, the closely related compound, tributyl tetradecyl phosphonium chloride (TTPC), is known to inactivate bacteria by destroying and decomposing the negatively charged cell membrane. researchgate.net The cationic properties of phosphonium salts can lead to an increased concentration of the compound near the cell membrane, enhancing their antibacterial effect. google.com

The antimicrobial efficacy of quaternary phosphonium salts is significantly influenced by their molecular structure, particularly the length of the alkyl chains attached to the phosphorus atom. mdpi.com Research into structure-activity relationships has demonstrated that the length of the alkyl substituent is a critical determinant of the compound's antimicrobial properties. nih.gov

| Compound Class | Key Structural Feature | Impact on Antimicrobial Efficacy | Reference |

|---|---|---|---|

| Tetra-alkyl phosphonium salts | Alkyl chain length | Optimal activity is often observed for chain lengths between C10 and C14. | mdpi.comnih.gov |

| Alkyl-triphenylphosphonium salts | Aryl groups (phenyl) | Often exhibit a broad spectrum of biological and antifouling activity. | nih.govmdpi.com |

| Dicationic phosphonium salts | Multiple cationic centers | Can show higher antibacterial activity compared to monocationic salts. | nih.gov |

| Functionally substituted tetraarylphosphonium salts | Methoxy (B1213986) substituents | An increase in the number of methoxy groups was found to enhance bacteriostatic and bactericidal activity. | mdpi.com |

The rise of antibiotic-resistant bacteria is a significant public health concern, prompting research into new antimicrobial agents like quaternary phosphonium salts. mdpi.com Several studies have demonstrated the potential of QPS as effective agents against susceptible and resistant bacterial strains. mdpi.comemory.edu

Phosphonium salts have shown activity against clinically relevant resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.comnih.gov For example, certain phytochemical-based triphenylphosphonium (TPP+) conjugates have emerged as potent and selective antibacterial agents against S. aureus, with minimum inhibitory concentrations (MIC) below 0.25 µg/mL. nih.gov The mechanism of action, which involves direct physical disruption of the cell membrane, is considered less likely to induce the development of microbial resistance compared to traditional antibiotics that target specific metabolic pathways. mdpi.com Furthermore, multi-cationic QPS have been shown to possess high activity against resistant bacterial species. mdpi.com

| Phosphonium Salt Derivative | Resistant Strain | Observed Efficacy | Reference |

|---|---|---|---|

| Alkyl-triphenylphosphonium salts | Antibiotic-resistant Staphylococcus aureus | Effective, with optimal alkyl chain lengths between C10 and C14. | mdpi.com |

| Dihydrocinnamic TPP+ conjugates | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent and selective agents with MIC < 0.25 µg/mL. | nih.gov |

| Tributyl(2-hydroxyethyl)phosphonium docusate | Several antibiotic-resistant bacteria | Exhibited antimicrobial and antibiofilm-forming activity. | nih.gov |

| Aryl bis-Quaternary Ammonium (B1175870) Compound (QAC) | Methicillin-sensitive S. aureus (MSSA) | Resistance was developed by MSSA. | mdpi.com |

| Multi-QACs | Methicillin-sensitive S. aureus (MSSA) | No resistance was developed by MSSA. | mdpi.com |

*Quaternary Ammonium Compounds (QACs) are structurally similar to QPS and are included for comparative context on resistance development.

Interactions with Biomolecular Systems

The interaction of phosphonium salts with cell membranes has been investigated using biophysical techniques such as Small-Angle X-ray Scattering (SAXS). helsinki.finih.gov These studies typically use model systems like multilamellar liposomes composed of phospholipids (B1166683) to mimic biological membranes. helsinki.finih.gov

SAXS studies on phosphonium-based ionic liquids, including compounds structurally related to this compound like tributyl(tetradecyl)-phosphonium chloride, have provided insights into their effects on phospholipid bilayers. helsinki.finih.gov The results indicate that the ability of these compounds to affect liposomes is related to the length of the hydrocarbon chains on the cation. helsinki.finih.gov At certain concentrations, these phosphonium salts can induce a decrease in the lamellar spacing of the lipid bilayers. helsinki.finih.gov This suggests that the phosphonium cations penetrate into the lipid structures. helsinki.fi Generally, the capacity of phosphonium-based ionic liquids to disrupt liposomes is linked to their ability to induce disorder within the phospholipid membrane. helsinki.finih.gov

Certain organophosphorus compounds, such as phosphonium betaines, have been shown to act as reversible inhibitors of cholinesterases, a family of enzymes critical for nerve function. nih.gov Studies have demonstrated that phosphonium betaines can inhibit the hydrolysis of acetylthiocholine (B1193921) by cholinesterases from various biological sources. nih.gov

The inhibition is reversible, meaning the inhibitor can bind to and dissociate from the enzyme, allowing the enzyme to regain activity if the inhibitor is removed. nih.govmdpi.commdpi.com While many organophosphorus compounds are known as irreversible inhibitors of cholinesterases, the inhibition by phosphonium betaines is distinct. nih.govmdpi.com The inhibitory action of these specific phosphonium compounds on acetylcholinesterases was found to be about ten times weaker than that of the majority of known phosphonium salts. nih.gov It has been shown that most compounds that reversibly inhibit cholinesterases interact with aromatic amino acids within the enzyme's active-site gorge and peripheral anionic site. mdpi.com

Gene Delivery Systems

This compound is a component of cationic macromolecules investigated for their potential in non-viral gene delivery systems. The phosphonium cation's properties influence the interaction with genetic material and cellular membranes, which are critical for successful gene transfection.

Mechanistic Studies of Cellular Uptake, Endosomal Escape, and DNA Release

The process of gene delivery using phosphonium-containing vectors involves several critical stages, starting with the condensation of DNA into nanoparticles, followed by cellular entry, escape from endosomes, and finally, the release of DNA into the cytoplasm for transcription.

Cellular Uptake: Studies on analogous tributyl-based phosphonium polymers demonstrate that these vectors can successfully facilitate the uptake of genetic material into cells. nih.gov Research involving endocytic inhibitors has pointed towards the caveolae-mediated pathway as a primary mechanism for cellular entry for these types of delivery vehicles. nih.gov This pathway allows the polyplexes, formed by the cationic polymer and anionic DNA, to be internalized by the cell. Even in cases where gene expression is ultimately unsuccessful, such as with certain triethyl-based phosphonium polyplexes, cellular uptake of the labeled DNA has been confirmed, indicating that the initial entry into the cell is not the sole determinant of transfection success. nih.govacs.org

Endosomal Escape and DNA Release: Following endocytosis, the DNA-vector complex is enclosed within endosomes. A major hurdle in gene delivery is the subsequent escape from these vesicles to avoid degradation in lysosomes. nih.govizon.com The efficiency of endosomal escape is a key factor that distinguishes successful and unsuccessful transfection agents. nih.gov For some phosphonium-based systems, it is hypothesized that poor transfection outcomes, despite successful cellular uptake, are due to inefficient endosomal escape or the inability of the vector to release its DNA cargo into the cytoplasm. acs.org The mechanism for escape often relies on the "proton sponge" effect, where the polymer's buffering capacity leads to osmotic swelling and rupture of the endosome, or on direct interactions that destabilize the endosomal membrane. nih.govresearchgate.net The final step, the release of DNA from the cationic polymer, is driven by a complex interplay of electrostatic interactions and the intracellular environment. rsc.org

Comparative Analysis of Phosphonium vs. Ammonium-Containing Macromolecules in Gene Transfection

The choice of the cationic center in a polymeric gene vector significantly impacts its performance. Comparisons between phosphonium-based macromolecules and their structurally analogous ammonium-based counterparts have revealed key differences in their efficacy for gene transfection.

DNA Binding and Transfection Efficiency: Research has consistently shown that phosphonium-containing polymers exhibit superior DNA binding capabilities compared to their ammonium analogs. nih.govworktribe.com DNA gel shift assays indicate that phosphonium polymers can effectively condense DNA at lower charge ratios. nih.gov This enhanced binding is attributed to the distinct electrochemical properties of the phosphonium cation. worktribe.com

In terms of gene expression, tributyl-based phosphonium vectors have demonstrated markedly improved transfection efficiency relative to tributyl-based ammonium vectors. nih.gov Luciferase expression assays in HeLa cells showed that the tributylphosphonium-based polymer (PTBP) achieved transfection levels similar to commercial reagents like Superfect and significantly higher than the tributylammonium-based polymer (PTBA). acs.org Conversely, vectors with shorter alkyl substituents, such as triethyl-based phosphonium and ammonium polymers, failed to effectively transfect the cells, highlighting the critical role of the alkyl chain length in the efficacy of the gene delivery vehicle. nih.govacs.org The enhanced performance of phosphonium compounds makes them a promising alternative to the more traditionally used ammonium-based systems in the development of non-viral gene vectors. worktribe.comrsc.org

| Parameter | Phosphonium-Based Vectors (Tributyl) | Ammonium-Based Vectors (Tributyl) | Reference |

|---|---|---|---|

| DNA Binding | Binds DNA at lower charge ratios | Requires higher charge ratios for binding | nih.gov |

| Transfection Efficiency | Successfully transfected HeLa cells, similar to Superfect | Lower transfection success compared to phosphonium analog | nih.govacs.org |

| Luciferase Expression | Improved luciferase expression | Lower luciferase expression | nih.gov |

| Influence of Alkyl Chain | Tributyl-based vectors are effective; triethyl-based are not | Tributyl-based vectors are more effective than triethyl-based | acs.org |

Plant Growth Regulation Mechanisms

This compound belongs to a class of chemical compounds known as "onium compounds," which are utilized in agriculture and horticulture as plant growth retardants. nih.govkit.edu Their primary mode of action involves the targeted inhibition of specific hormonal pathways that govern plant development.

Inhibition of Gibberellin Biosynthesis

The growth-retarding effects of onium compounds are a direct result of their interference with the biosynthesis of gibberellins (B7789140) (GAs). nih.gov Gibberellins are a class of plant hormones that are essential for numerous developmental processes, most notably stem and internode elongation. researchgate.net

| Inhibitor Class | Example Compounds | Site of Inhibition in GA Pathway | Reference |

|---|---|---|---|

| Onium Compounds | Chlormequat chloride, Mepiquat chloride, Chlorphonium | Early stages: Block cyclases (Copalyl-diphosphate synthase, ent-kaurene synthase) | nih.govkit.edu |

| N-containing Heterocycles | Paclobutrazol, Uniconazole, Ancymidol | Blocks cytochrome P450 monooxygenases (oxidation of ent-kaurene) | nih.gov |

| Acylcyclohexanediones | Prohexadione-Ca, Trinexapac-ethyl | Late stages: Block dioxygenases (e.g., 3β-hydroxylation) | nih.gov |

Impact on Stem Elongation and Plant Morphogenesis

The inhibition of gibberellin biosynthesis by compounds such as this compound has a pronounced and direct impact on the physical structure and development of the plant. The most significant effect is the reduction of longitudinal shoot growth. nih.gov

By limiting the availability of active gibberellins, cell elongation in the stems and internodes is suppressed. ahdb.org.uk This does not typically harm the plant or alter its developmental patterns but results in a more compact physical form. kit.edu The key morphological changes include:

Shorter Internodes: The distance between nodes on the stem is reduced, leading to a sturdier and more compact plant. ahdb.org.uk

Thicker, Greener Leaves: Often, treated plants exhibit thicker and darker green leaves, contributing to a more robust appearance. ahdb.org.uk

These modifications to plant morphogenesis are the intended outcome of applying plant growth retardants to manage plant size and shape without being phytotoxic. kit.edu

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The traditional synthesis of tetraalkylphosphonium salts, including Tributyl(propyl)phosphanium chloride, involves the quaternization of a phosphine (B1218219) with an alkyl halide. nih.govresearchgate.net For this compound, this typically involves reacting tributylphosphine (B147548) with a propyl halide like 1-chloropropane (B146392). While effective, this method is facing scrutiny due to its reliance on fossil-fuel-derived precursors and potentially hazardous solvents.

Furthermore, multi-component reaction protocols are being developed to synthesize phosphonium (B103445) salts from commercially available reagents in a single, efficient step. rsc.orgresearchgate.net These methods offer a facile route to a diverse library of phosphonium salts with tunable properties. The development of such pathways for this compound could significantly reduce its environmental footprint and production costs.

Table 1: Comparison of Synthetic Approaches for Phosphonium Salts

| Method | Description | Advantages | Research Focus |

|---|---|---|---|

| Traditional Quaternization | Reaction of a phosphine (e.g., tributylphosphine) with an alkyl halide (e.g., 1-chloropropane). nih.gov | High yield, well-established. | Improving energy efficiency. |

| Bio-based Synthesis | Utilization of solvents and precursors derived from renewable biological sources. acs.org | Reduced fossil fuel dependence, lower environmental impact. acs.org | Screening of efficient bio-solvents, optimizing reaction conditions. acs.org |

| Mechanochemistry | Solvent-free synthesis driven by mechanical force (e.g., ball milling). mdpi.com | Environmentally friendly, potential for new polymorphs. | Optimizing energy input, scaling up processes. |

| Multi-component Reactions | One-pot synthesis from multiple starting materials. researchgate.net | High atom economy, rapid access to diverse analogs. rsc.org | Expanding substrate scope, catalyst development. |

Advanced Characterization Techniques for In-situ Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing catalytic processes and designing new catalysts. For phosphonium salt-catalyzed reactions, researchers are moving beyond traditional analytical methods to employ advanced techniques that allow for real-time, in-situ monitoring.

In situ Raman spectroscopy has proven to be a powerful tool for investigating the kinetics of copolymerization reactions catalyzed by phosphonium borane (B79455) systems. azooptics.comacs.org This technique allows for the continuous monitoring of reactant depletion and product formation, enabling the precise determination of polymerization rate constants and the identification of reaction intermediates. acs.org Similarly, in situ NMR spectroscopy has been used to analyze complex catalytic mixtures, providing insights into off-cycle processes and the impact of catalyst structure on reaction pathways. acs.org

These advanced spectroscopic methods could be applied to study reactions where this compound acts as a catalyst or phase-transfer agent. By observing the catalyst's behavior under actual reaction conditions, researchers can gain a more accurate picture of its role, including the activation of substrates and the nature of the rate-determining step. azooptics.comacs.org This knowledge is invaluable for improving catalyst performance and efficiency.

Table 2: Advanced Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Gained | Example Application in Phosphonium Systems |

|---|---|---|

| In-situ Raman Spectroscopy | Real-time reaction kinetics, determination of rate constants, identification of resting states. azooptics.comacs.org | Monitoring CO2/epoxide copolymerization to understand catalyst activity and structure-performance relationships. azooptics.comacs.org |

| In-situ NMR Spectroscopy | Identification of intermediates and side products, determination of reaction order, observation of off-cycle processes. acs.org | Analyzing catalytic hydrosilylation to understand catalyst deactivation pathways and substituent effects. acs.org |

| X-ray Crystallography | Precise molecular and supramolecular structure of catalyst resting states or stable intermediates. researchgate.netmdpi.com | Determining the solid-state structure of novel phosphonium salts to correlate structure with physical properties. mdpi.com |

| Mass Spectrometry (ESI-MS) | Identification of cationic species and catalyst fragments in solution. rsc.org | Characterizing newly synthesized sterically hindered phosphonium salts. rsc.org |

Rational Design of this compound Analogs for Targeted Catalysis

The rational design of catalysts is a cornerstone of modern chemistry, aiming to create molecules with tailored properties for specific transformations. nih.gov For this compound, this involves the strategic modification of its molecular structure to enhance its catalytic activity, selectivity, and stability. The design of new phosphine ligands and their corresponding phosphonium salts is critical for improving existing reaction protocols and enabling new chemical transformations. nih.gov

Research has demonstrated that even subtle changes to a phosphonium salt's structure can have a profound impact on its catalytic performance. Key areas of modification include:

Alkyl Chain Length and Steric Hindrance: The length and bulkiness of the alkyl groups (butyl and propyl) can influence the catalyst's solubility, stability, and interaction with substrates. rsc.orgnih.gov

Functional Groups: Introducing functional groups, such as hydroxyl (-OH) or amide groups, onto the alkyl chains can create bifunctional catalysts. rsc.orgnih.gov These groups can participate in the reaction mechanism, for example, by forming hydrogen bonds to activate a substrate, leading to significantly enhanced catalytic efficiency under mild conditions. rsc.orgnih.gov